Modulated Basicity: pKa of 1,4-Dioxa-8-azaspiro[4.5]decane vs. Simple Cyclic Amines
The basicity of 1,4-dioxa-8-azaspiro[4.5]decane is distinct from that of common cyclic secondary amines. Its predicted pKa value is 10.92 ± 0.20 , which is lower than that of piperidine (pKa 11.22) [1] and pyrrolidine (pKa 11.27) [2], but substantially higher than that of morpholine (pKa 8.36) [3]. This places its proton affinity in a unique range, potentially influencing its behavior in acid-base reactions, salt formation, and as a nucleophile.
| Evidence Dimension | pKa (basicity of conjugate acid) |
|---|---|
| Target Compound Data | 10.92 ± 0.20 (predicted) |
| Comparator Or Baseline | Piperidine: 11.22; Pyrrolidine: 11.27; Morpholine: 8.36 |
| Quantified Difference | ΔpKa vs. Piperidine: -0.30; ΔpKa vs. Pyrrolidine: -0.35; ΔpKa vs. Morpholine: +2.56 |
| Conditions | Aqueous solution, predicted/measured at 25°C |
Why This Matters
This difference in basicity can impact reaction selectivity, the pH-dependent solubility of the free base, and the stability of its salts, which is a key consideration for both synthesis and formulation.
- [1] Piperidine - Wikipedia. https://en.wikipedia.org/wiki/Piperidine View Source
- [2] Pyrrolidine - Wikipedia. https://en.wikipedia.org/wiki/Pyrrolidine View Source
- [3] Morpholine - Wikipedia. https://en.wikipedia.org/wiki/Morpholine View Source
